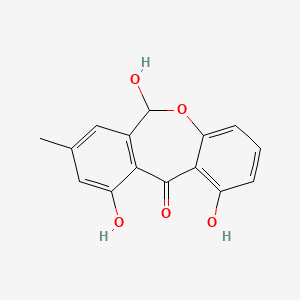

Arugosin F

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1,6,10-trihydroxy-8-methyl-6H-benzo[c][1]benzoxepin-11-one |

InChI |

InChI=1S/C15H12O5/c1-7-5-8-12(10(17)6-7)14(18)13-9(16)3-2-4-11(13)20-15(8)19/h2-6,15-17,19H,1H3 |

InChI Key |

JLEOTFZRJGKSAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC=C3OC2O)O |

Synonyms |

arugosin F |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Arugosin F

Fungal Source Identification and Cultivation Strategies for Arugosin F Production

The production of this compound is dependent on the successful cultivation of specific fungal strains under optimized laboratory conditions.

Originating Fungi: Ascodesmis sphaerospora and Aspergillus Species

This compound was first isolated from the coprophilous (dung-inhabiting) fungus Ascodesmis sphaerospora. nih.gov This discovery identified A. sphaerospora as a definitive source of this specific metabolite. The broader class of arugosins, including Arugosin A, B, C, and E, has been isolated from various species of the genus Aspergillus, such as Aspergillus rugulosus and Aspergillus silvaticus. researchgate.netrsc.org While Aspergillus species are well-documented producers of numerous mycotoxins and other secondary metabolites, the production of this compound itself is most directly attributed to Ascodesmis sphaerospora. researchgate.netresearchgate.netfrontiersin.orgdtu.dkmdpi.com The association of the arugosin class with Aspergillus makes this genus a significant area of interest for discovering similar compounds.

Optimization of Fermentation and Culture Conditions for Enhanced this compound Yield

To maximize the production of secondary metabolites like this compound, optimization of the fungal fermentation process is critical. frontiersin.org This involves a systematic adjustment of various physical and chemical parameters to create an environment that encourages the fungus to produce the target compound in high quantities. researchgate.netnih.gov Key parameters that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration (agitation speed). nih.govmdpi.com

For fungi such as Aspergillus, studies have shown that specific glucose concentrations and the initial pH of the medium can dramatically influence metabolite yield. nih.gov The ideal fermentation time is also a crucial factor; production often peaks at a specific time point, after which the compound may begin to degrade. nih.gov Response Surface Methodology (RSM) is a modern statistical technique often used to efficiently optimize these multiple interacting variables to enhance the yield of the desired product. nih.govnih.gov

Table 1: Key Parameters for Fermentation Optimization

| Parameter | Description | Typical Range for Fungal Fermentation | Significance for Metabolite Yield |

|---|---|---|---|

| Carbon Source | Provides energy and carbon skeletons for biosynthesis. | Glucose, Sucrose, Maltose (20-40 g/L) | The type and concentration directly impact fungal growth and secondary metabolite production. nih.gov |

| Nitrogen Source | Essential for the synthesis of proteins, enzymes, and nucleic acids. | Peptone, Yeast Extract, Ammonium Salts | Can have a significant, sometimes inhibitory, effect on the production of specific metabolites. nih.gov |

| pH | Affects enzyme activity and nutrient uptake. | 4.0 - 7.0 | Optimal pH is crucial for maximizing enzyme efficiency in the biosynthetic pathway. researchgate.netnih.gov |

| Temperature | Influences fungal growth rate and enzyme kinetics. | 25°C - 30°C | Each fungal strain has an optimal temperature for growth and metabolite production. researchgate.netnih.gov |

| Agitation Speed | Ensures proper mixing and oxygen transfer in liquid cultures. | 150 - 200 rpm | Affects the availability of dissolved oxygen, which is critical for aerobic fungi. nih.gov |

| Fermentation Time | Duration of the cultivation period. | 7 - 14 days | Metabolite concentration typically increases to a maximum before declining. nih.gov |

Extraction and Purification Techniques for this compound

Following fermentation, a systematic process of extraction and purification is required to isolate this compound from the complex mixture of fungal biomass and culture medium.

Solvent Extraction Methods

The initial step in isolating this compound involves extracting the crude metabolites from the fungal culture. This is typically achieved using solvent extraction, where organic solvents are used to separate compounds based on their polarity and solubility. nih.govscielo.br Maceration is a common technique where the fungal biomass is soaked in a solvent to draw out the desired compounds. mdpi.com

The choice of solvent is critical and depends on the chemical properties of the target metabolite. researchgate.netmdpi.com For arugosins and similar fungal polyketides, solvents such as ethyl acetate (B1210297) (EtOAc), methanol, ethanol, and acetone (B3395972) are frequently employed. researchgate.netmdpi.com Ethyl acetate is particularly effective for extracting moderately polar compounds like arugosins from the aqueous fermentation broth or the mycelial mat. researchgate.net

Table 2: Common Solvents for Fungal Metabolite Extraction

| Solvent | Polarity | Target Compounds | Notes |

|---|---|---|---|

| Ethyl Acetate | Medium | Moderately polar compounds, including many polyketides and alkaloids. | Frequently used for the extraction of arugosins. researchgate.net |

| Methanol | High | A broad range of polar and non-polar compounds. | Effective at penetrating biomass but extracts many impurities. mdpi.com |

| Ethanol | High | Similar to methanol, effective for a wide range of metabolites. | Often used in aqueous solutions (e.g., 70% ethanol). mdpi.com |

| Acetone | Medium-High | Good for extracting various phenolic compounds and flavonoids. | Can be used in aqueous mixtures to modulate polarity. mdpi.com |

| Chloroform | Low | Less polar compounds like lipids and some terpenoids. | Used for specific classes of non-polar metabolites. scielo.br |

Chromatographic Separation Protocols: Column Chromatography, HPLC, MPLC, Sephadex LH-20

After the initial crude extract is obtained, it is subjected to various chromatographic techniques to separate this compound from other co-extracted compounds. mdpi.com This is a stepwise process that progressively increases the purity of the target molecule.

Column Chromatography: This is often the first step in purification. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is passed through the column, separating compounds based on their affinity for the stationary phase.

Sephadex LH-20: This is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly useful for separating pigments and other high-molecular-weight impurities from compounds like arugosins. researchgate.net

Medium Pressure Liquid Chromatography (MPLC): MPLC is an automated form of column chromatography that uses a pump to force the mobile phase through the column at a higher pressure than gravity-fed columns. This provides better resolution and faster separation times.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification. mdpi.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18), is commonly used to achieve high purity of natural products like arugosins. researchgate.net The sample is injected into a high-pressure stream of a mobile phase, and separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. mdpi.com

Advanced Purification Strategies and Purity Assessment

The final step in the isolation process is to obtain this compound in a highly pure form and to confirm its identity and purity. Preparative HPLC is the gold standard for achieving high purity, allowing for the isolation of milligram quantities of the pure compound. researchgate.net

Once the compound is isolated, its purity is assessed, often using analytical HPLC coupled with a detector like a UV-Vis or Diode Array Detector (DAD). A pure compound should appear as a single, sharp peak in the chromatogram. The definitive structural confirmation and purity assessment are then performed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the exact chemical structure and molecular weight of the isolated compound, confirming that it is indeed this compound. nih.gov

Structural Elucidation of Arugosin F

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Arugosin F Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wikipedia.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was essential for its complete structural assignment. nih.gov

One-dimensional NMR forms the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative quantity of each type of proton (integration). oregonstate.edulibretexts.orglibretexts.org The ¹³C NMR spectrum provides complementary information on the carbon skeleton, indicating the number of non-equivalent carbon atoms and their hybridization state. udel.edunetlify.app

While the specific spectral data for this compound is detailed in its primary publication, the analysis follows a standard procedure. nih.gov For illustrative purposes, the NMR data for the structurally related Arugosin O, which shares the same dibenzo[b,e]oxepinone core, demonstrates the type of information obtained. researchgate.net Analysis of such data allows for the initial identification of key structural motifs, such as aromatic rings, methyl groups, methoxy (B1213986) groups, and aliphatic chains. researchgate.netpdx.edu

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Arugosin Core (Arugosin O in CDCl₃) researchgate.net (Note: This data is for a related compound and is presented to illustrate the analytical process for this compound.)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 21.8 | 2.37 (3H, s) |

| 2 | 147.0 | - |

| 3 | 116.8 | 6.94 (1H, d, 1.7) |

| 4 | 138.4 | - |

| 5 | 103.4 | 5.65 (1H, s) |

| 6 | 154.5 | - |

| 7 | 109.2 | 6.58 (1H, d, 8.2) |

| 8 | 133.0 | 7.33 (1H, d, 8.2) |

| 9 | 113.4 | - |

| 10 | 162.7 | - |

| 11 | 124.8 | - |

| 12 | 161.9 | - |

| 13 | 116.9 | - |

| 14 | 162.4 | - |

| 15 | 115.0 | 6.87 (1H, d, 1.7) |

| 1'-OH | - | 11.46 (1H, s) |

Data sourced from a study on Arugosins O-Q. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). emerypharma.comlibretexts.org Plotting the ¹H spectrum on both axes, cross-peaks appear between signals of coupled protons, allowing for the tracing of spin systems and the connection of adjacent proton-bearing fragments. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.orgyoutube.com This technique is invaluable for definitively assigning the ¹³C chemical shift to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structural elucidation. youtube.com It reveals correlations between protons and carbons over longer ranges, typically two to three bonds. emerypharma.com These long-range correlations act as bridges between molecular fragments, allowing for the connection of quaternary carbons (which are invisible in HMQC/HSQC) to protonated parts of the molecule and piecing together the entire carbon skeleton. researchgate.netrsc.org For instance, in related arugosins, HMBC correlations from aromatic protons to oxygenated quaternary carbons were key to establishing the dibenzo[b,e]oxepinone framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY reveals through-space proximity. rsc.org Cross-peaks in a NOESY spectrum indicate that two protons are physically close to each other in the molecule's 3D conformation, even if they are not connected through bonds. This is vital for determining relative stereochemistry and conformational preferences.

By systematically analyzing the data from these 1D and 2D NMR experiments, chemists can unambiguously determine the planar structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would have been used to measure the exact mass of the this compound molecular ion. researchgate.netresearchgate.net This high-precision measurement allows for the unambiguous determination of its molecular formula.

Ancillary Spectroscopic Methods for Structural Confirmation (e.g., IR, UV-Vis)

While NMR and MS are the primary tools for complete structure determination, ancillary spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide rapid and valuable confirmation of key functional groups and electronic systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. nih.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification. For this compound, an IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the oxepinone ring, aromatic (C=C) bonds, and ether (C-O-C) linkages, thus confirming their presence in the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated electronic systems (chromophores) within a molecule. libretexts.org The dibenzo[b,e]oxepinone core of this compound constitutes a significant chromophore. Its UV-Vis spectrum would display characteristic absorption maxima (λmax) that are consistent with this conjugated aromatic system, helping to confirm the nature of the core structure. vu.nl

Stereochemical Assignment Strategies for this compound and Related Flexible Molecules

After establishing the planar structure, the final and often most challenging step is the determination of the molecule's three-dimensional stereochemistry, including the absolute configuration of any chiral centers. nih.gov Many natural products, including some arugosins, are chiral and can exist as racemic mixtures. researchgate.net The assignment of absolute configuration is critical as different stereoisomers can have vastly different biological activities.

Several advanced methods are employed to address the stereochemistry of complex and flexible molecules.

Chiral Analysis: The first step is often to determine if the isolated natural product is a single enantiomer or a racemic mixture. nih.gov This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC), where the compound is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. nih.govmdpi.com

Absolute Configuration Determination: Once enantiomers are separated, or if the compound is isolated as a single enantiomer, its absolute configuration (i.e., the R or S designation at each stereocenter) must be determined. For flexible molecules where obtaining a suitable crystal for X-ray crystallography can be difficult, chiroptical methods combined with computational chemistry are frequently used. vu.nlnih.gov One of the most powerful techniques is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with theoretical spectra generated by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.gov By calculating the predicted ECD spectra for all possible stereoisomers, the one that matches the experimental spectrum allows for an unambiguous assignment of the absolute configuration. researchgate.net

Computational Chemistry Approaches in Stereochemical Studies

The definitive determination of a complex molecule's three-dimensional structure, particularly its absolute stereochemistry, is a critical final step in its characterization. For natural products like this compound, which possess multiple chiral centers and conformational flexibility, this can be a significant challenge. While spectroscopic methods like NMR can define the planar structure and relative stereochemistry, assigning the absolute configuration often requires additional techniques. In modern natural product chemistry, computational methods have become an indispensable tool for resolving such stereochemical questions. nih.govnih.gov

Computational chemistry offers a powerful, non-empirical approach to assign the absolute configuration by comparing theoretically calculated chiroptical properties with those measured experimentally. mdpi.com The primary methods used in this context are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). nih.gov

The general workflow for these computational studies is a multi-step process that leverages quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT), which has proven to offer a good balance between accuracy and computational cost for molecules of this size. nih.gov

Table 1: General Workflow for Computational Stereochemical Analysis

| Step | Description | Computational Method | Purpose |

| 1. Conformational Search | Generation of a comprehensive set of possible low-energy conformations (conformers) for each potential stereoisomer. | Molecular Mechanics (e.g., MMFF94) or semi-empirical methods. | To ensure all significant spatial arrangements of the molecule are considered, which is crucial for flexible structures. |

| 2. Geometry Optimization | Each conformer is optimized to find its minimum energy structure at a higher level of theory. | Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)). | To obtain accurate 3D coordinates and relative energies of all stable conformers. |

| 3. Calculation of Chiroptical Properties | For each optimized conformer, the chiroptical spectra (ECD, VCD, etc.) are calculated. | Time-Dependent Density Functional Theory (TDDFT). | To predict the theoretical spectrum for each individual conformer. |

| 4. Boltzmann Averaging | The calculated spectra of all conformers for a given stereoisomer are averaged based on their calculated relative free energies (Boltzmann population). | Statistical Mechanics. | To generate a final, predicted spectrum for each stereoisomer that represents the weighted average of its contributing conformations at a given temperature. |

| 5. Comparison | The predicted spectra for all possible absolute configurations are compared with the experimentally measured spectrum. | Visual inspection and similarity analysis. | The absolute configuration of the natural product is assigned to the stereoisomer whose calculated spectrum most closely matches the experimental data. |

The application of this workflow would involve first proposing the possible absolute configurations of this compound. For each possibility, a thorough conformational search would be performed. The resulting conformers would then be optimized using DFT calculations. Following optimization, TDDFT calculations would be used to generate the predicted ECD spectrum for each conformer. These individual spectra are then combined into a single predicted spectrum for each stereoisomer by averaging them according to the Boltzmann distribution of the conformers.

Finally, comparison of these theoretical ECD spectra with the experimentally obtained spectrum for this compound would allow for an unambiguous assignment of its absolute configuration. For instance, if the experimental spectrum shows a positive Cotton effect at a certain wavelength and a negative one at another, the calculated spectrum of the correct enantiomer must reproduce this pattern, while its mirror-image isomer would be predicted to show the opposite effects. frontiersin.org This concerted application of experimental and computational techniques provides a high degree of confidence in the final stereochemical assignment. nih.govmdpi.com

Biosynthetic Pathways of Arugosin F

Precursor Incorporation and Polyketide Pathway Elucidation

The biosynthesis of Arugosin F initiates with the assembly of a polyketide chain, a process characteristic of fungal secondary metabolism. This assembly is catalyzed by a polyketide synthase (PKS) that utilizes simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. Research, particularly in the model fungus Aspergillus nidulans, has shed light on the intermediates and enzymatic transformations involved in the formation of arugosins.

Arugosins are considered part of a larger family of related polyketides that include anthraquinones and xanthones, suggesting a common biosynthetic origin and shared intermediates. Evidence indicates that anthraquinone (B42736) derivatives, such as chrysophanol (B1684469), serve as pivotal branch-point molecules in these interconnected pathways. A proposed route to arugosins from chrysophanol involves the oxidative cleavage of the anthraquinone ring structure. This cleavage is hypothesized to yield a benzophenone (B1666685) aldehyde intermediate. This compound itself is described as a hydroxy-aldehyde that exists in a chemical equilibrium with its cyclic lactol form. This intermediate then undergoes further enzymatic modifications, including prenylation, to produce more complex members of the arugosin family, such as arugosin A.

Elucidation of these steps has been significantly aided by genetic studies, including the creation and analysis of gene deletion mutants in A. nidulans, which allowed for the identification of pathway intermediates that accumulate when specific enzymatic steps are blocked.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for the biosynthesis of this compound and related arugosins in Aspergillus nidulans is primarily located within a defined biosynthetic gene cluster (BGC), often referred to as the mdp/xpt cluster. BGCs are genomic regions where genes encoding the core biosynthetic enzymes, tailoring enzymes, regulatory proteins, and transporters involved in the production of a specific secondary metabolite or a group of related metabolites are physically clustered.

The mdp/xpt cluster in A. nidulans contains the gene encoding the core polyketide synthase, mdpG, along with several other genes (mdpA-F, mdpH-L) that encode tailoring enzymes. Interestingly, some genes essential for the later steps of arugosin and xanthone (B1684191) biosynthesis, such as the prenyltransferase genes (xptA, xptB) and the oxidoreductase gene (xptC), are not located within the core mdp cluster but are scattered elsewhere in the genome. Despite their dispersed locations, these xpt genes are biosynthetically linked to the mdp cluster products and are often co-regulated, ensuring the coordinated production of the final metabolites. The identification and characterization of this BGC have been fundamental to understanding the enzymatic machinery and regulatory mechanisms governing arugosin biosynthesis.

Role of Polyketide Synthases (PKS) in this compound Biosynthesis (e.g., mdpG)

Polyketide synthases (PKSs) are the foundational enzymes in the biosynthesis of polyketide natural products. They function as molecular assembly lines, sequentially condensing acyl-CoA extender units onto a starter unit to construct a carbon backbone. In the context of this compound biosynthesis in Aspergillus nidulans, the non-reducing PKS encoded by the mdpG gene is the key enzyme responsible for synthesizing the initial polyketide chain.

Genetic studies, particularly those involving the deletion of the mdpG gene, have unequivocally demonstrated its necessity for the production of arugosins, as well as related compounds like emodin (B1671224) and xanthones. MdpG is classified as a fungal type I PKS, which are large, multi-domain proteins that perform multiple catalytic steps iteratively on a single polypeptide chain. The polyketide chain synthesized by MdpG undergoes subsequent cyclization and modifications to form the basic scaffold from which this compound and other compounds are derived. While the precise details of the initial MdpG product and its subsequent cyclization remain areas of active research, its role as the primary chain-building enzyme in this pathway is well-established.

Post-PKS Modification Enzymes (e.g., Prenyltransferases, Oxidoreductases, Monooxygenases)

Following the assembly of the polyketide backbone by MdpG, a diverse set of tailoring enzymes encoded within the mdp/xpt BGC and elsewhere in the genome catalyze the modifications that convert the linear or cyclized polyketide intermediate into the final structure of this compound and other related metabolites. These modifications include prenylation, oxidation, and reduction reactions.

Prenyltransferases: Prenylation, the enzymatic attachment of lipophilic isoprenoid units, is a significant modification in arugosin biosynthesis, leading to the formation of prenylated arugosins like arugosin A. The mdp/xpt gene cluster includes genes encoding prenyltransferases, specifically xptA and xptB. These enzymes belong to the dimethylallyltryptophan synthase (DMATS) superfamily. XptA is proposed to catalyze the C-prenylation of this compound, leading to the formation of arugosin I. XptB is thought to be involved in the O-prenylation of arugosin H, an intermediate, to produce the diprenylated arugosins A and B. Aspergillus nidulans possesses a number of genes encoding DMATS-like prenyltransferases, highlighting the complexity and potential for diverse prenylation patterns in its secondary metabolism.

Oxidoreductases: Oxidoreductases play a vital role in altering the oxidation state of intermediates, facilitating the formation of functional groups and cyclic structures. The mdp/xpt cluster contains the gene xptC, which encodes an oxidoreductase. XptC is implicated in the formation of the dihydropyran ring system found in related xanthone products such as shamixanthone (B1255159) and epishamixanthone. While its direct catalytic activity on this compound specifically is not as extensively documented, its presence within the biosynthetically linked gene set suggests its involvement in the broader pathway that yields both arugosins and xanthones from common precursors.

Monooxygenases: Monooxygenases introduce oxygen atoms into organic molecules, often resulting in hydroxylation or epoxidation. Hydroxylation reactions are proposed steps in the conversion of initial polyketide intermediates and anthraquinone precursors into the more oxygenated structures of arugosins. While a specific monooxygenase gene directly acting on this compound within the mdp/xpt cluster is not as prominently highlighted as other tailoring enzymes, enzymes with monooxygenase activity are commonly found in fungal BGCs and are likely involved in the hydroxylation steps leading to the diverse functionalities present in arugosins.

Comparative Biosynthetic Analyses with Related Benzophenones, Anthraquinones, and Xanthones

This compound is structurally and biosynthetically related to a wide array of fungal polyketides, including other benzophenones, as well as anthraquinones and xanthones. Comparative biosynthetic studies, particularly in Aspergillus nidulans, have revealed the intricate relationships between the pathways leading to these different compound classes.

The mdpG PKS and the associated mdp/xpt gene cluster are central to the production of this diverse suite of metabolites. This indicates that a common polyketide scaffold, synthesized by MdpG, serves as a precursor that can be directed towards the biosynthesis of anthraquinones (like emodin), benzophenones (arugosins), or xanthones through the action of different downstream tailoring enzymes.

Proposed biosynthetic routes illustrate the branching points in these pathways. For example, chrysophanol, an anthraquinone, is considered a key intermediate that can be converted into benzophenone derivatives like this compound via oxidative cleavage, or into xanthones through alternative enzymatic transformations. The presence of shared enzymatic activities or enzyme families within the BGC, capable of acting on common or closely related intermediates, contributes to the observed structural diversity. Comparative genomic and metabolomic analyses of different fungal species and genetically modified strains have been crucial in mapping these interconnected pathways and identifying the specific genetic determinants responsible for the production of different compound classes.

Metabolic Engineering Approaches for Biosynthesis Modulation and Analogue Generation

The detailed understanding of the biosynthetic pathway of this compound and the identification of the responsible BGC provide a solid foundation for applying metabolic engineering strategies. Metabolic engineering offers powerful tools to manipulate biosynthetic pathways for increased production of natural products or the generation of novel analogues with potentially improved properties.

Potential metabolic engineering approaches applicable to this compound biosynthesis include:

Enhancing Precursor Supply: Strategies could focus on increasing the availability of the initial polyketide precursors (acetyl-CoA and malonyl-CoA) or key pathway intermediates like chrysophanol, potentially through engineering central carbon metabolism or introducing genes for precursor biosynthesis from other organisms.

Optimizing Gene Expression: Modulating the expression levels of genes within the mdp/xpt cluster, particularly mdpG and the tailoring enzyme genes, can be used to increase the flux through the arugosin pathway. This could involve using strong constitutive promoters or inducible expression systems.

Redirecting Metabolic Flux: If competing pathways divert intermediates away from this compound production (e.g., towards xanthones), strategies like gene deletion or downregulation of enzymes in these competing branches could redirect metabolic flow towards arugosin biosynthesis.

Heterologous Expression: Transferring the mdp/xpt BGC, or a reconstructed minimal set of genes, into a heterologous host organism (e.g., a well-characterized laboratory strain of Aspergillus or a different fungal species) can offer advantages in terms of growth characteristics, genetic manipulability, and reduced background metabolism, potentially leading to higher yields.

Combinatorial Biosynthesis: Leveraging the modularity of polyketide biosynthesis, it is possible to introduce or swap tailoring enzyme genes from other BGCs into the arugosin pathway. This could lead to the generation of novel arugosin analogues with altered structural features and potentially new biological activities. For example, introducing prenyltransferases with different regioselectivity or substrate specificity could yield novel prenylated arugosins.

Enzyme Engineering: Directed evolution or rational design of key enzymes, such as the PKS or tailoring enzymes, could be employed to improve their catalytic efficiency, alter their substrate specificity, or modify the reaction outcome, leading to optimized production or the synthesis of specific analogues.

While specific published examples of metabolic engineering solely focused on maximizing this compound production are not extensively detailed in the provided search results, the successful use of genetic manipulation (like gene deletions) to understand the mdp/xpt pathway demonstrates the amenability of this system to such approaches. The knowledge gained from these studies provides a strong foundation for future metabolic engineering efforts aimed at optimizing this compound production and generating structural diversity.

Here is a summary of key genes and enzymes involved in this compound biosynthesis and related pathways:

| Gene/Enzyme | Proposed Role | Associated Pathway(s) |

| MdpG (PKS) | Synthesizes the polyketide backbone precursor. | Arugosins, Emodin, Xanthones |

| XptA (Prenyltransferase) | Catalyzes C-prenylation, e.g., of this compound to Arugosin I. | Arugosins, Prenylated Xanthones |

| XptB (Prenyltransferase) | Catalyzes O-prenylation, e.g., of Arugosin H to Arugosins A/B. | Arugosins, Prenylated Xanthones |

| XptC (Oxidoreductase) | Involved in the formation of the dihydropyran ring in related xanthones. | Shamixanthone, Epishamixanthone |

| Mdp genes (various) | Encode various tailoring enzymes (e.g., for hydroxylation, reduction) acting on pathway intermediates. | Arugosins, Emodin, Monodictyphenone |

Biological Activity and Mechanistic Studies of Arugosin F in Experimental Models

Antimicrobial Activity Profile of Arugosin F

Experimental investigations have revealed this compound's capacity to inhibit the growth of both fungal and bacterial species in laboratory conditions.

Antifungal Efficacy in In Vitro Assays

This compound has shown antifungal activity in in vitro assays. Studies involving competition assays against coprophilous fungi such as Ascobolus furfuraceus and Sordaria fimicola demonstrated inhibitory effects. At a concentration of 200 µ g/disk , this compound caused a 50% reduction in the radial growth rate of S. fimicola. Under similar conditions, it resulted in 100% inhibition in assays against A. furfuraceus acs.org. The antimicrobial activity against Aspergillus niger and Candida albicans has also been evaluated researchgate.net.

Antibacterial Activity in In Vitro Assays

In addition to its antifungal properties, this compound has also exhibited antibacterial activity in in vitro assays. It has been identified as an antibacterial metabolite from Ascodesmis sphaerospora researchgate.netacs.orgnih.gov. The antimicrobial activity against Escherichia coli and Staphylococcus aureus has been evaluated researchgate.net. While specific minimum inhibitory concentration (MIC) or zone of inhibition data for this compound against these bacteria are not detailed in the provided snippets, its classification as an antibacterial metabolite indicates observed inhibitory effects in laboratory settings.

Cellular and Molecular Mechanisms of this compound Action

Research into the mechanisms by which this compound exerts its biological effects is ongoing, focusing on its interactions at the cellular and molecular levels.

Target Identification and Pathway Modulation

Studies aiming to identify the specific molecular targets of this compound and the biological pathways it modulates are part of understanding its mechanism of action. While the provided information does not explicitly detail the direct molecular targets of this compound itself, research on other natural products, including structurally related compounds or those with similar bioactivities, provides context for potential areas of investigation. For example, studies on other metabolites have explored enzyme modulation and pathway regulation, such as the upregulation of osteoblast-specific genes through BMP family members and Smad signaling pathways by one compound, or the downregulation of the SREBP-1 pathway by another compound with anti-hyperlipidemic effects rsc.org. The identification and validation of therapeutic targets are crucial steps in understanding how bioactive compounds function allumiqs.comardigen.com. Techniques involving medicinal chemistry and mass spectrometry are employed in drug target identification allumiqs.com. Understanding a target's role in biological pathways is also key ardigen.com.

Comparative Mechanistic Insights with Structurally Related Arugosins and Analogues

Comparing the mechanistic insights gained from studies on this compound with those of structurally related arugosins and analogues can help in understanding the structure-activity relationships and conserved mechanisms within this class of compounds. This compound is structurally related to other arugosins, such as Arugosin A, and differs in the absence of certain prenyl and oxyprenyl substituents acs.org. Arugosins are benzophenone (B1666685) derivatives, biosynthetically related to xanthones researchgate.netacs.org. Leptosphaerin D, an analogue of this compound with a dibenz[b,e]oxepin structure, has shown antimicrobial and antifungal effects against plant pathogens mdpi.comnih.govresearchgate.net. Studies on other arugosins and related benzophenone derivatives have explored various bioactivities, including antitumor and antimicrobial effects, and some investigations have begun to delve into their mechanisms of action, such as effects on cell cycle progression and apoptosis induction by certain benzophenones rsc.orgencyclopedia.pubmdpi.comacs.orgrsc.org. Comparative studies can highlight common pathways or targets modulated by these related compounds, providing a broader understanding of their biological activities researchgate.netnih.gov.

Data Tables

Based on the provided text, a summary of the antimicrobial activity of this compound can be presented in a table.

Table 1: In Vitro Antimicrobial Activity of this compound

| Microorganism | Activity Type | Observed Effect / Notes | Source |

| Aspergillus niger | Antifungal | Activity evaluated | researchgate.net |

| Candida albicans | Antifungal | Activity evaluated | researchgate.net |

| Sordaria fimicola | Antifungal | 50% reduction in radial growth rate at 200 µ g/disk | acs.org |

| Ascobolus furfuraceus | Antifungal | 100% inhibition at 200 µ g/disk | acs.org |

| Escherichia coli | Antibacterial | Activity evaluated | researchgate.net |

| Staphylococcus aureus | Antibacterial | Activity evaluated; classified as antibacterial metabolite | researchgate.netacs.orgnih.gov |

Role of this compound in Fungal Ecology and Chemical Defense

Fungi, as sessile organisms, employ diverse strategies to survive and compete within their ecological niches. A significant aspect of these strategies involves the production of secondary metabolites that can act as chemical defenses against competitors and predators cdnsciencepub.comelifesciences.orgbiorxiv.org. This compound is a chemical compound that has been identified as playing such a role, particularly in the context of coprophilous fungi.

This compound was first isolated from Ascodesmis sphaerospora, a fungus specifically adapted to growing on dung acs.orgnih.govacs.org. Coprophilous fungi inhabit a competitive environment where various fungal species colonize and utilize the limited resources present in dung grantome.comresearchgate.net. Antagonistic interactions among these species are frequently observed, suggesting the presence of chemical warfare as a means of securing resources and dominance acs.orgacs.orggrantome.com. Research into the secondary metabolites of coprophilous fungi has been guided by this ecological rationale, focusing on species known to exhibit antagonistic effects towards competitors grantome.com.

The isolation of this compound from Ascodesmis sphaerospora was prompted by the observation of antifungal activity in extracts of its culture broth acs.orgacs.org. Subsequent studies confirmed that this compound possesses antifungal properties. In experimental competition assays, this compound demonstrated inhibitory effects against other coprophilous fungi, including Ascobolus furfuraceus and Sordaria fimicola acs.orgacs.org.

Detailed research findings highlight the potency of this compound in inhibiting fungal growth. When tested in competition assays at a concentration of 200 µ g/disk , this compound caused a notable reduction in the radial growth rate of Sordaria fimicola. Specifically, this compound led to a 50% reduction in the radial growth rate of S. fimicola acs.orgacs.org. A known xanthone (B1684191) compound also isolated from A. sphaerospora showed a lesser effect, causing a 33% reduction at the same concentration acs.orgacs.org. This demonstrates that this compound is a significant contributor to the antifungal activity observed in A. sphaerospora.

Beyond its antifungal properties, this compound has also shown antibacterial activity. In standard disk assays at 200 µ g/disk , this compound exhibited zones of inhibition against Bacillus subtilis (15 mm) and Staphylococcus aureus (7 mm) acs.orgacs.org. This broader antimicrobial activity further supports its role in chemical defense, potentially protecting the fungus from bacterial competition in its environment.

The production of this compound by Ascodesmis sphaerospora in the competitive environment of dung aligns with the concept of secondary metabolites serving as chemical defense mechanisms in fungi cdnsciencepub.comelifesciences.orgbiorxiv.org. The ability of this compound to inhibit the growth of competing fungi provides A. sphaerospora with an ecological advantage, allowing it to better colonize and utilize the available substrate.

The following table summarizes the observed antifungal activity of this compound against competing coprophilous fungi:

| Target Fungus | Assay Type | Concentration (µ g/disk ) | Effect on Growth Rate |

| Sordaria fimicola | Competition Assay | 200 | 50% reduction |

| Ascobolus furfuraceus | Competition Assay | 200 | Inhibition observed |

Note: Data on the specific percentage reduction for Ascobolus furfuraceus was not available in the provided snippets.

The biosynthesis of arugosins is understood to be linked to polyketide pathways, potentially involving anthrone (B1665570) precursors acs.orgmdpi.comnih.gov. This metabolic capability allows Ascodesmis sphaerospora to produce compounds like this compound that are crucial for its survival and competitive success in its specific ecological niche.

Structure Activity Relationship Sar Studies of Arugosin F and Its Analogues

Design and Synthesis of Arugosin F Derivatives and Analogues

While specific synthetic schemes for a wide array of this compound derivatives are not extensively documented, the general methodologies for the synthesis of xanthone (B1684191) derivatives are well-established and can be applied to create analogues of this compound. nih.gov The synthesis of these derivatives often involves substitutional diversity reactions on a core xanthone scaffold. nih.gov

A common approach begins with simple, oxygenated xanthone precursors. nih.gov Straightforward transformations can then be employed to introduce a variety of substituents at different positions of the xanthone ring system. nih.gov For instance, demethylation reactions using reagents like aluminum chloride (AlCl₃) can be used to generate phenol (B47542) derivatives. nih.gov Furthermore, bromination at specific sites can be achieved under mild conditions, providing a handle for further functionalization through cross-coupling reactions. nih.gov

The synthesis of a series of 2-substituted xanthone derivatives has been reported, involving the introduction of moieties such as allyl, cinnamyl, morpholine, and imidazole (B134444) groups. nih.gov These modifications are designed to explore the impact of different electronic and steric properties on the antifungal and antibacterial activities of the resulting compounds. nih.gov Similarly, the synthesis of various 1-hydroxy-3-methylxanthones has been accomplished in a single step, allowing for the rapid generation of a library of compounds for biological screening. beilstein-archives.org

These synthetic strategies provide a framework for the systematic modification of the this compound structure. By targeting specific functional groups on the this compound molecule, such as the hydroxyl groups, the prenyl chains, and the core xanthone structure, a diverse library of analogues could be generated for comprehensive SAR studies.

Systematic Modification of Key Structural Features and Resultant Bioactivity Changes

Systematic modifications of the xanthone scaffold have revealed key structural features that significantly influence antifungal activity. Studies on natural xanthones isolated from Garcinia mangostana and their synthetic derivatives have demonstrated that substitutions in the A and C rings of the xanthone core can modulate their bioactivity against phytopathogenic fungi. acs.org

The importance of hydroxyl groups on the xanthone core has been highlighted in several studies. An analysis of the antifungal activity of various xanthones suggests that the presence of hydroxyls in rings A and C is important for their inhibitory effects. acs.org For instance, γ-mangostin, which possesses a hydroxyl group at C-7, was found to be more effective than mangostin, where this position is methoxylated. acs.org

Furthermore, modifications of the isoprenyl side chains have a profound impact on activity. For example, the cyclization of isoprenyl groups has been shown to completely reduce the antifungal activity against certain fungi. acs.org This indicates that the nature and conformation of these lipophilic side chains are critical for target interaction.

In a study of newly synthesized 2-xanthone derivatives, several compounds exhibited significant antifungal activity, particularly against Trichophyton mentagrophytes. nih.gov Specifically, 2-(3-(allylamino)propoxy)-9H-xanthen-9-one hydrochloride was found to inhibit the growth of all tested fungal species, highlighting the positive contribution of this particular side chain. nih.gov In another series of compounds, 6-chloro-2-methyl-9H-xanthen-9-one derivatives containing alicyclic amine moieties also showed significant efficacy against yeasts and dermatophytes. nih.gov

These findings suggest that a systematic modification of this compound, focusing on the manipulation of its hydroxyl groups and prenyl side chains, would be a promising strategy to elucidate the key determinants of its antifungal activity and potentially develop analogues with improved potency and selectivity.

Computational Modeling and Chemoinformatics in SAR Analysis

Computational modeling and chemoinformatics are powerful tools for understanding the SAR of bioactive compounds, offering insights that can guide the design of more effective analogues. nih.gov While specific computational studies on this compound are not widely reported, the application of these methods to other antifungal agents and related natural products demonstrates their potential utility.

Ligand-based approaches are particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known activities to derive a model that relates their chemical structures to their biological effects.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. mdpi.com These models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. mdpi.com Such an analysis of this compound analogues could identify the key regions of the molecule where modifications are likely to enhance antifungal activity.

Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target and elicit a biological response. nih.gov By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries of compounds to identify new potential antifungal agents or to guide the design of novel this compound derivatives with improved target interactions.

When the structure of the biological target is known or can be reliably modeled, target-based approaches provide detailed insights into the molecular interactions between a ligand and its receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can be used to study the binding mode of this compound within the active site of its putative fungal target. By analyzing the predicted binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, researchers can understand the structural basis of its activity. nih.govdistantreader.org Molecular docking can also be used to virtually screen for new inhibitors and to prioritize synthesized this compound analogues for biological testing based on their predicted binding affinities. nih.govmdpi.com

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.gov These simulations can be used to assess the stability of the docked pose of this compound and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

The application of these computational methods to this compound and its analogues would undoubtedly accelerate the SAR exploration process, enabling a more rational design of novel and potent antifungal compounds.

Identification of Pharmacophoric Elements for Desired Biological Effects

Based on the SAR studies of xanthones and related compounds, several key pharmacophoric elements essential for antifungal activity can be proposed for this compound. These elements represent the critical structural features that likely govern the molecule's interaction with its biological target.

The xanthone scaffold itself appears to be a privileged structure for antimicrobial activity. nih.gov The dibenzo-γ-pyrone core provides a rigid framework upon which the other crucial functional groups are displayed. nih.gov

Hydroxyl groups on the aromatic rings are consistently implicated as important for bioactivity. acs.org These groups can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the target protein. The specific positioning of these hydroxyls on the A and C rings of the xanthone nucleus appears to be a key determinant of antifungal potency. acs.org

The following table summarizes the key structural features and their putative roles in the antifungal activity of xanthone derivatives, which can be extrapolated to this compound:

| Structural Feature | Putative Role in Antifungal Activity |

| Xanthone Core | Provides a rigid scaffold for the optimal orientation of other functional groups. |

| Hydroxyl Groups | Act as hydrogen bond donors/acceptors for target binding. |

| Isoprenyl/Prenyl Chains | Contribute to lipophilicity for membrane penetration and interact with hydrophobic pockets in the target. |

| Other Substituents | Can modulate electronic properties, steric hindrance, and overall solubility. |

A comprehensive understanding of these pharmacophoric elements is essential for the rational design of new this compound analogues. By strategically modifying these key features, it is possible to optimize the antifungal profile of this promising natural product.

Chemical Synthesis and Derivatization Strategies for Arugosin F

Challenges and Approaches to Total Synthesis of Arugosin F Scaffold

The total synthesis of the this compound scaffold is a formidable task due to its unique structural features. The core of the molecule is a dibenz[b,e]oxepin, a seven-membered heterocyclic ring system fused to two benzene rings. The construction of this central ring system, along with the precise placement of various substituents, represents the primary hurdle in any synthetic route.

Key Synthetic Challenges:

Construction of the Dibenz[b,e]oxepin Core: The formation of the seven-membered oxepine ring is a significant challenge. Strategies to construct this ring often involve intramolecular cyclization reactions. Common approaches to similar scaffolds in other natural products include intramolecular Ullmann-type coupling, Friedel-Crafts reactions, or ring-closing metathesis. However, the specific substitution pattern of this compound may influence the feasibility and efficiency of these methods.

Regiocontrol of Substituents: The this compound scaffold is adorned with multiple hydroxyl, methyl, and prenyl groups on the aromatic rings. Achieving the correct regiochemical placement of these functional groups is a critical aspect of the synthesis. This requires careful planning of the synthetic sequence and the use of regioselective reactions.

Stereochemistry: While this compound itself is often isolated as a racemate, related arugosins, such as Arugosin C, are optically active. researchgate.net Any asymmetric total synthesis would need to address the stereocenters within the molecule, adding another layer of complexity.

Potential Synthetic Approaches:

While a dedicated total synthesis of this compound is yet to be published, strategies employed for the synthesis of other dibenz[b,e]oxepin-containing molecules can provide valuable insights. One common retrosynthetic disconnection involves breaking the ether linkage of the oxepine ring, leading to two separate aromatic precursors.

A plausible retrosynthetic analysis for the this compound scaffold is outlined below:

| Retrosynthetic Step | Description | Potential Reactions |

| Disconnection of the oxepine ether bond | Simplifies the target to a biaryl ether intermediate. | Intramolecular etherification (e.g., Ullmann condensation, Buchwald-Hartwig amination). |

| Disconnection of the biaryl ether bond | Further breaks down the molecule into two functionalized benzene derivatives. | Intermolecular etherification. |

| Functional group interconversions | Modification of substituents to facilitate key bond-forming reactions. | Standard aromatic functionalization reactions (e.g., halogenation, nitration, Friedel-Crafts acylation/alkylation). |

The successful execution of such a strategy would heavily rely on the development of robust methods for the key bond-forming reactions and the careful orchestration of protecting group manipulations to ensure compatibility with the various functional groups present in the molecule.

Semisynthesis and Biocatalytic Transformations of this compound and Precursors

Given the challenges associated with the total synthesis of this compound, semisynthesis and biocatalytic transformations present attractive alternative strategies for accessing derivatives and analogues. These approaches leverage the natural biosynthetic machinery of fungi or isolated enzymes to perform specific chemical modifications on naturally occurring precursors or the this compound molecule itself.

Currently, there are no specific reports in the scientific literature detailing the semisynthesis or biocatalytic transformation of this compound. However, the biosynthesis of related fungal metabolites provides a conceptual framework for potential enzymatic modifications. For instance, the biosynthesis of this compound is believed to involve the reduction of a thioester to a benzaldehyde, a reaction that could potentially be mimicked or manipulated using biocatalysts.

Potential Biocatalytic Transformations:

Hydroxylation: Cytochrome P450 monooxygenases are known to catalyze regioselective and stereoselective hydroxylations of complex natural products. These enzymes could be used to introduce additional hydroxyl groups onto the this compound scaffold, leading to new derivatives with potentially altered biological activities.

Glycosylation: Glycosyltransferases could be employed to attach sugar moieties to the hydroxyl groups of this compound. This modification can significantly impact the solubility and pharmacokinetic properties of natural products.

Prenylation: Prenyltransferases are responsible for attaching isoprenoid chains to aromatic precursors in the biosynthesis of many fungal metabolites. In vitro studies with these enzymes could allow for the chemo- and regioselective prenylation of this compound precursors.

The exploration of fungal strains known to produce arugosins or related compounds for their biotransformation capabilities could be a fruitful area of research for generating novel this compound derivatives.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The complex and unique structure of this compound can serve as an inspiration for the development of new synthetic methodologies. The challenges posed by the construction of its dibenz[b,e]oxepin core and the dense functionalization of its aromatic rings can drive innovation in areas such as:

Novel Cyclization Strategies: The need for efficient methods to construct the seven-membered oxepine ring could lead to the discovery of new transition-metal-catalyzed or organocatalyzed cyclization reactions.

Regioselective Aromatic Functionalization: The synthesis of the highly substituted aromatic rings of this compound requires precise control over the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. This could spur the development of new directing groups or catalysts for these transformations.

Cascade Reactions: The intricate structure of this compound is an ideal target for the application of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. The development of a cascade reaction to rapidly assemble the core of this compound would be a significant synthetic achievement.

While there are currently no synthetic methods that have been explicitly developed as a direct result of challenges encountered in the synthesis of this compound, the pursuit of its total synthesis will undoubtedly contribute to the broader field of organic chemistry by pushing the boundaries of current synthetic capabilities.

Future Directions and Research Perspectives on Arugosin F

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Arugosin F Research

The application of omics technologies presents a powerful avenue for comprehensive this compound research. Genomics, proteomics, and metabolomics allow for the high-throughput analysis of biological systems at the molecular level uninet.edunih.govisaaa.org. Integrating these approaches can provide a holistic view of how organisms producing this compound function and how the compound interacts within biological systems.

Genomics can be employed to identify and characterize the biosynthetic gene clusters (BGCs) responsible for this compound production in fungi such as Ascodesmis sphaerospora and Aspergillus species nih.govmdpi.com. Understanding the genetic blueprint will be crucial for manipulating production or identifying novel related compounds. Transcriptomics, a subset of omics, can reveal gene expression patterns associated with this compound biosynthesis under different environmental conditions, providing insights into the regulation of its production proteobiojournal.com.

Proteomics can help identify the enzymes and proteins involved in the biosynthetic pathway of this compound, as well as potential protein targets of this compound within target organisms nih.govnorthwestern.edu. This can involve studying protein expression levels and post-translational modifications in the presence of this compound. Metabolomics, which focuses on the complete set of small molecules (metabolites) in a biological sample, can be used to profile the metabolic changes induced by this compound in target cells or organisms, offering clues about its mechanism of action and identifying potential biomarkers uninet.edunih.govisaaa.orgnih.gov.

Integrating data from these different omics layers through bioinformatics and systems biology approaches can help construct comprehensive models of this compound biosynthesis and its biological effects nih.gov. This multi-omics approach can reveal complex interactions and pathways that would not be apparent from studying individual molecular layers alone.

Advanced Mechanistic Elucidation through Biophysical and Structural Biology Techniques

Delving into the precise mechanisms by which this compound exerts its biological effects requires advanced biophysical and structural biology techniques. These methods can provide high-resolution information about the interaction of this compound with its molecular targets.

Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structures of this compound in complex with its protein targets northwestern.eduberkeley.eduutah.edu. This structural information is invaluable for understanding the binding modes, interaction interfaces, and conformational changes that occur upon binding. For instance, if this compound targets an enzyme, structural studies can reveal how it fits into the active site and inhibits catalysis.

Biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can quantify the binding affinity, thermodynamics, and kinetics of this compound interactions with its targets utah.edu. These quantitative data are essential for characterizing the strength and nature of the molecular recognition process. Single-molecule biophysics techniques could potentially be applied to study the dynamics of this compound interactions with individual molecules in real-time utah.edu.

By combining structural and biophysical data, researchers can build detailed models of this compound's molecular interactions, providing a solid foundation for understanding its biological activity at a fundamental level berkeley.edu. This mechanistic understanding is critical for future rational design efforts or modifications of the this compound structure.

Potential for Biosynthetic Pathway Engineering and Synthetic Biology Applications

Understanding the biosynthetic pathway of this compound opens doors for biosynthetic pathway engineering and synthetic biology applications. Once the genes and enzymes involved in its production are identified through omics approaches (Section 8.1), these pathways can be manipulated.

Biosynthetic pathway engineering involves modifying the genes or regulatory elements within the producing organism to enhance this compound yield, produce analogs, or activate silent gene clusters rsc.orgnih.govsciepublish.comnih.gov. For example, overexpression of key biosynthetic enzymes or disruption of competing pathways could lead to increased production of this compound.

Synthetic biology approaches can take this further by transferring the identified BGCs for this compound into a heterologous host organism that is easier to culture and manipulate, such as Escherichia coli or Saccharomyces cerevisiae rsc.orgnih.gov. This heterologous expression can provide a more controlled and scalable method for this compound production. Furthermore, synthetic biology tools can be used to design and construct artificial pathways for the production of this compound or novel derivatives with altered properties nih.govsciepublish.comresearchgate.net. This could involve combining genetic parts from different organisms or incorporating non-natural enzymatic steps.

These engineering efforts hold the potential to overcome limitations associated with isolating this compound from its native source, such as low yields or the presence of co-produced metabolites. They also offer a platform for creating structural variants of this compound through combinatorial biosynthesis or directed evolution of biosynthetic enzymes, potentially leading to compounds with improved activity or specificity.

Exploration of this compound as a Research Tool in Chemical Biology

This compound possesses structural features and biological activities that could make it a valuable research tool in chemical biology. Chemical biology utilizes chemical principles and tools, often small molecules, to study and manipulate biological systems leibniz-fmp.deresearchgate.netjanelia.org.

If this compound is found to selectively interact with specific proteins or pathways, it can be used as a chemical probe to investigate their function in cellular processes leibniz-fmp.deresearchgate.net. For instance, if this compound inhibits a particular enzyme, it can be used to study the downstream effects of inhibiting that enzyme in a cellular context. By using this compound, researchers can perturb a specific biological target and observe the resulting phenotypic changes, helping to unravel complex biological networks.

Derivatization of this compound could yield modified compounds with appended tags, such as fluorescent labels or affinity handles leibniz-fmp.de. These tagged versions could be used for imaging studies to visualize the localization of this compound in cells or for pull-down experiments to identify its interacting partners leibniz-fmp.de. Such chemical biology tools can provide valuable insights into the cellular targets and pathways modulated by this compound.

Furthermore, this compound's reported antifungal and antibacterial activities suggest its potential as a lead compound for developing new antimicrobial agents nih.gov. While dosage and safety are outside the scope here, its mechanism of action, once fully elucidated, could inform the design of novel therapeutics. Exploring its use as a tool in chemical biology can simultaneously advance our understanding of fundamental biological processes and contribute to the discovery of new therapeutic strategies.

Q & A

Q. What are the standard methodologies for isolating and characterizing Arugosin F from natural sources?

this compound is typically isolated using chromatographic techniques (e.g., HPLC, TLC) paired with bioassay-guided fractionation. Characterization involves spectroscopic methods such as NMR (1D and 2D), high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy. Ensure purity via analytical HPLC and validate structural assignments by comparing spectral data with literature . For novel derivatives, elemental analysis and X-ray crystallography may be required to confirm molecular geometry .

Q. How can researchers optimize synthetic routes for this compound analogs?

Begin with retrosynthetic analysis to identify key intermediates. Use computational tools (e.g., DFT calculations) to predict reaction feasibility. Employ parallel synthesis or combinatorial chemistry for rapid screening of reaction conditions (e.g., catalysts, solvents). Validate synthetic steps with kinetic studies and intermediate characterization (e.g., IR, NMR). Document protocols rigorously to enable replication, adhering to journal guidelines for experimental transparency .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Use cell-based assays (e.g., cytotoxicity via MTT assay, apoptosis via flow cytometry) and enzyme inhibition assays (e.g., fluorescence-based kinetic measurements). Include positive and negative controls, and validate results with dose-response curves (IC₅₀/EC₅₀). Replicate experiments in triplicate and account for solvent interference by testing vehicle-only groups .

Advanced Research Questions

Q. How to design experiments resolving contradictions in this compound’s reported biological activities?

Apply the ALCOA framework (Attributable, Legible, Contemporaneous, Original, Accurate) to audit existing data . Conduct systematic reviews using PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables . For example, if conflicting cytotoxicity data exist, standardize cell lines, culture conditions, and assay protocols across labs. Use meta-analysis to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch compound variability) .

Q. What strategies validate this compound’s mechanism of action in complex biological systems?

Combine orthogonal approaches:

- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways.

- Chemical proteomics : Use photoaffinity labeling or activity-based probes to map target engagement.

- In silico docking : Validate binding hypotheses with molecular dynamics simulations. Cross-validate findings using gene knockout/knockdown models (e.g., CRISPR-Cas9) .

Q. How to assess structure-activity relationships (SAR) for this compound derivatives with conflicting potency data?

- Cluster analysis : Group derivatives by substituent patterns and bioactivity profiles.

- Free-Wilson vs. Hansch analysis : Statistically deconstruct contributions of functional groups or physicochemical properties.

- Counter-screening : Test derivatives against off-target receptors to rule out nonspecific effects. Publish full synthetic and analytical data in Supporting Information to enable peer validation .

Methodological and Reproducibility Considerations

Q. What criteria ensure robust experimental design for this compound studies?

Adhere to FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles . Predefine endpoints, statistical power (e.g., ≥80% power with α=0.05), and randomization protocols. For animal studies, follow ARRIVE guidelines. Use Materials Design Analysis Reporting (MDAR) checklists for transparency .

Q. How to manage large datasets from this compound multi-omics studies?

- Data repositories : Deposit raw data in public platforms (e.g., MetaboLights, PRIDE).

- Version control : Use Git for code/script tracking.

- Metadata standards : Follow MIAME (microarrays) or MIAPE (proteomics) guidelines. Include data dictionaries in Supplementary Tables to clarify variables and units .

Literature and Data Synthesis

Q. What systematic review frameworks are effective for synthesizing this compound research?

Use PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria. Employ tools like Covidence for screening. Extract data into standardized tables (e.g., compound sources, assay conditions, outcomes) and assess study quality via ROBIS (Risk of Bias in Systematic Reviews). Address heterogeneity with subgroup analysis .

Q. How to handle irreproducible results in this compound studies during peer review?

Disclose all experimental variables (e.g., solvent purity, equipment calibration logs) in the Methods section. Provide raw data (e.g., NMR FID files, chromatograms) as Supporting Information . Invite independent replication through collaboration and publish null results to counteract publication bias .

Tables for Quick Reference

Q. Table 1. Key Spectroscopic Signatures of this compound

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (600 MHz) | δ 6.82 (d, J=8.4 Hz, H-7) | |

| HRMS | [M+H]⁺ m/z 489.2012 (calc. 489.2008) | |

| UV-Vis (MeOH) | λ_max 254, 310 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.